molecular formula C15H11NO4S B14388451 4-(3-Phenyloxiran-2-yl)-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione CAS No. 88701-96-6

4-(3-Phenyloxiran-2-yl)-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione

Cat. No.: B14388451
CAS No.: 88701-96-6
M. Wt: 301.3 g/mol
InChI Key: AXZONQHCWMOBBU-UHFFFAOYSA-N
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Description

4-(3-Phenyloxiran-2-yl)-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione is a complex organic compound that features a benzoxathiazine core with a phenyloxirane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyloxiran-2-yl)-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione typically involves the reaction of a benzoxathiazine derivative with a phenyloxirane compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants under reflux conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyloxiran-2-yl)-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-(3-Phenyloxiran-2-yl)-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-(3-Phenyloxiran-2-yl)-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Phenyloxiran-2-yl)methanol: A related compound with similar structural features.

    (Trans-3-Phenyloxiran-2-yl)boronic acid MIDA ester: Another compound with a phenyloxirane moiety.

Uniqueness

4-(3-Phenyloxiran-2-yl)-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione is unique due to its benzoxathiazine core, which imparts distinct chemical and biological properties

Properties

CAS No.

88701-96-6

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

4-(3-phenyloxiran-2-yl)-1,2λ6,3-benzoxathiazine 2,2-dioxide

InChI

InChI=1S/C15H11NO4S/c17-21(18)16-13(11-8-4-5-9-12(11)20-21)15-14(19-15)10-6-2-1-3-7-10/h1-9,14-15H

InChI Key

AXZONQHCWMOBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=NS(=O)(=O)OC4=CC=CC=C43

Origin of Product

United States

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